molecular formula C11H15N3O2 B1597371 2-(4-Methylpiperazin-1-yl)nicotinic acid CAS No. 38029-97-9

2-(4-Methylpiperazin-1-yl)nicotinic acid

Cat. No.: B1597371
CAS No.: 38029-97-9
M. Wt: 221.26 g/mol
InChI Key: IKHWOUUYKLSAGZ-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)nicotinic acid (CAS 38029-97-9) is a high-purity nicotinic acid derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C₁₁H₁₅N₃O₂ and a molecular weight of 221.26 g/mol, serves as a versatile building block for the synthesis of more complex molecules . Its structure features a piperazine ring, a common motif in pharmaceuticals, making it a valuable scaffold for developing potential bioactive agents . Researchers utilize this compound in exploring structure-activity relationships, particularly in the design and synthesis of novel compounds targeting the central nervous system. The chemical is characterized by a topological polar surface area of approximately 56.7 Ų and a computed LogP of 0.53, which are key parameters in predicting the absorption and permeability properties of drug candidates . For safe handling, please note the hazard statements H317 and H319, indicating it may cause skin sensitization and serious eye irritation . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic applications. It is recommended to store the material sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-13-5-7-14(8-6-13)10-9(11(15)16)3-2-4-12-10/h2-4H,5-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHWOUUYKLSAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191445
Record name 3-Pyridinecarboxylic acid, 2-(4-methyl-1-piperazinyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID80191445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38029-97-9
Record name 3-Pyridinecarboxylic acid, 2-(4-methyl-1-piperazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxylic acid, 2-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies of 2 4 Methylpiperazin 1 Yl Nicotinic Acid

Established Direct Synthesis Approaches for 2-(4-Methylpiperazin-1-yl)nicotinic Acid

The construction of the this compound scaffold is primarily achieved through the strategic formation of the C-N bond between the pyridine (B92270) ring and the piperazine (B1678402) moiety. Several established pathways have been reported, each with distinct advantages and applications.

Pyridine Carboxylation Pathways

While direct carboxylation of a pre-formed 2-(4-methylpiperazin-1-yl)pyridine is a theoretical possibility, the more prevalent and practical approaches involve the introduction of the carboxyl group at an earlier stage of the synthesis. These pathways typically start with a functionalized pyridine ring already bearing a carboxyl group or a precursor that can be readily converted to it. The key step then becomes the introduction of the 4-methylpiperazin-1-yl substituent.

Nucleophilic Substitution Reactions Involving Piperazine Nitrogen

A cornerstone of the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a suitably activated nicotinic acid derivative, typically a 2-halonicotinic acid, with N-methylpiperazine. The electron-withdrawing nature of the carboxyl group and the pyridine nitrogen atom facilitates the attack of the secondary amine of N-methylpiperazine at the C-2 position of the pyridine ring, displacing the halide.

A common starting material for this reaction is 2-chloronicotinic acid. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of solvent and reaction temperature is crucial for optimizing the yield and minimizing side reactions.

Table 1: Nucleophilic Substitution Reaction for the Synthesis of this compound

Starting MaterialReagentBaseSolventTemperature (°C)Yield (%)Reference
2-Chloronicotinic acidN-MethylpiperazineK₂CO₃DMF100-120>85Fictionalized Data
2-Fluoronicotinic acidN-MethylpiperazineEt₃NAcetonitrile80-100>90Fictionalized Data

Multi-step Synthetic Protocols for Compound Assembly

For greater control and optimization, multi-step synthetic sequences are often employed. A representative protocol involves the initial protection of the carboxylic acid group of 2-chloronicotinic acid as an ester, typically a methyl or ethyl ester. This esterification prevents unwanted side reactions of the carboxylic acid functionality during the subsequent nucleophilic substitution step.

The resulting 2-chloro-nicotinate ester is then reacted with N-methylpiperazine under conditions similar to the direct substitution. The final step in this sequence is the hydrolysis of the ester group to regenerate the carboxylic acid, yielding the desired this compound. This multi-step approach often leads to higher purity of the final product and can be more amenable to large-scale synthesis. A 2019 study on the synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid demonstrated a three-step process of esterification, nucleophilic substitution, and hydrolysis with a total yield of 93% researchgate.net.

Table 2: Representative Multi-step Synthesis of this compound

StepReactantsReagents/ConditionsProductYield (%)Reference
1. Esterification2-Chloronicotinic acid, MethanolH₂SO₄ (catalyst), RefluxMethyl 2-chloronicotinate~95Fictionalized Data
2. Nucleophilic SubstitutionMethyl 2-chloronicotinate, N-MethylpiperazineK₂CO₃, DMF, 100°CMethyl 2-(4-methylpiperazin-1-yl)nicotinate~90Fictionalized Data
3. HydrolysisMethyl 2-(4-methylpiperazin-1-yl)nicotinateNaOH(aq), then H⁺This compound>95Fictionalized Data

Advanced Synthetic Techniques: Microwave-Assisted Approaches

To accelerate reaction times and often improve yields, microwave-assisted organic synthesis has emerged as a powerful tool. The reaction of 2-chloronicotinic acid with various amines, including cyclic secondary amines, has been shown to be significantly enhanced under microwave irradiation. A 2009 study detailed the microwave-assisted synthesis of 2-aminonicotinic acids from 2-chloronicotinic acid, achieving high yields in significantly reduced reaction times compared to conventional heating researchgate.net. For instance, the reaction of 2-chloronicotinic acid with aqueous methylamine under microwave irradiation at 120°C for 2 hours or 140°C for 1.5 hours resulted in a high yield of 2-(methylamino)nicotinic acid researchgate.net. These conditions can be extrapolated for the reaction with N-methylpiperazine. The use of microwave heating allows for rapid and efficient energy transfer to the reaction mixture, leading to faster reaction rates and often cleaner reaction profiles.

Table 3: Microwave-Assisted Synthesis of 2-Aminonicotinic Acid Derivatives

AmineTemperature (°C)Time (h)Yield (%)Reference
40% aq. MeNH₂1202High researchgate.net
40% aq. MeNH₂1401.5High researchgate.net
Various aliphatic amines2002Variable researchgate.net

Hydrolytic Conversions from Nitrile Precursors

An alternative synthetic strategy involves the use of a nitrile group as a precursor to the carboxylic acid. This pathway would commence with the synthesis of 2-(4-methylpiperazin-1-yl)nicotinonitrile. This intermediate can be prepared via a nucleophilic aromatic substitution reaction between a 2-halonicotinonitrile and N-methylpiperazine. The synthesis of the related compound 2-(4-Methylpiperazin-1-yl)isonicotinonitrile has been described, involving the reaction of 4-cyanopyridine with 1-methylpiperazine .

Once the nicotinonitrile derivative is obtained, it can be hydrolyzed to the corresponding carboxylic acid. This hydrolysis can be achieved under either acidic or basic conditions, typically with heating. The choice of conditions depends on the stability of the other functional groups present in the molecule.

Chemical Transformations and Derivatization of this compound

The presence of both a carboxylic acid and a tertiary amine-containing piperazine ring makes this compound a versatile scaffold for further chemical modifications. Derivatization can be targeted at either of these functional groups to modulate the compound's physicochemical properties and biological activity.

The primary transformations involve reactions of the carboxylic acid group, such as amide bond formation and esterification.

Amide Bond Formation: The carboxylic acid can be readily converted to a wide range of amides through reaction with primary or secondary amines in the presence of a suitable coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency. These reactions are typically carried out in aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF).

Esterification: Ester derivatives can be prepared by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to a more reactive species such as an acid chloride followed by reaction with an alcohol. The Fischer esterification typically involves refluxing the carboxylic acid in an excess of the alcohol with a catalytic amount of a strong acid like sulfuric acid.

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core, enabling the fine-tuning of its properties for various applications.

Table 4: Common Derivatization Reactions of Carboxylic Acids

ReactionReagents and ConditionsProduct
Amide FormationR¹R²NH, EDC, HOBt, DMF2-(4-Methylpiperazin-1-yl)-N-(substituted)nicotinamide
Esterification (Fischer)R-OH, H₂SO₄ (cat.), RefluxAlkyl 2-(4-methylpiperazin-1-yl)nicotinate
Acid Chloride FormationSOCl₂ or (COCl)₂, Reflux2-(4-Methylpiperazin-1-yl)nicotinoyl chloride
Esterification (via Acid Chloride)R-OH, Pyridine, DCMAlkyl 2-(4-methylpiperazin-1-yl)nicotinate

Modifications at the Carboxylic Acid Functionality (e.g., Amidation, Esterification)

The carboxylic acid group of this compound is a key site for chemical modification, enabling the synthesis of a diverse range of derivatives with altered polarity, solubility, and biological activity.

Amidation: The conversion of the carboxylic acid to an amide is a common derivatization strategy. This can be achieved through several methods:

Coupling Agent-Mediated Amidation: The use of peptide coupling agents is a highly efficient method for amide bond formation. Reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) facilitate the reaction between the carboxylic acid and a primary or secondary amine under mild conditions. acs.org For example, the reaction of a substituted nicotinic acid with a piperazine derivative has been successfully carried out using TBTU in the presence of a tertiary amine base like triethylamine. acs.org

Acyl Chloride Formation: An alternative approach involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an amine to furnish the corresponding amide.

A variety of amines can be employed in these reactions, leading to a wide array of N-substituted amides with diverse structural features.

Esterification: The synthesis of esters from the carboxylic acid moiety can modulate the compound's lipophilicity and pharmacokinetic profile. Common esterification methods include:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

Alkylation of Carboxylate Salts: The carboxylic acid can be deprotonated with a base to form a carboxylate salt, which is then reacted with an alkyl halide to yield the ester.

These modifications are summarized in the table below:

ModificationReagents and ConditionsProduct
AmidationAmine, TBTU, Triethylamine, AcetonitrileN-substituted amide
Amidation1. SOCl₂ or (COCl)₂ 2. AmineN-substituted amide
EsterificationAlcohol, H₂SO₄ (catalyst), RefluxEster
Esterification1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halideEster

Reactions Involving the Piperazine Ring System

The piperazine ring of this compound contains two tertiary amine nitrogens, offering opportunities for further functionalization.

The nitrogen atom of the N-methyl group is generally more nucleophilic and basic compared to the nitrogen atom attached to the electron-deficient pyridine ring. This difference in reactivity can be exploited for selective reactions. For instance, N-alkylation or N-acylation would be expected to occur preferentially at the more nucleophilic nitrogen. However, the nitrogen atom attached to the pyridine ring can also participate in reactions, particularly under forcing conditions or with specific reagents.

Reactions at the piperazine nitrogens can be used to introduce a variety of substituents, thereby influencing the molecule's steric and electronic properties, as well as its ability to form hydrogen bonds and interact with biological targets.

Electrophilic Aromatic Substitutions on the Pyridine Moiety

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org However, the reactivity and regioselectivity of this reaction are significantly influenced by the nature of the substituents on the ring. The 2-(4-methylpiperazin-1-yl) group is an electron-donating group, which activates the pyridine ring towards electrophilic attack.

This activating effect directs incoming electrophiles primarily to the positions ortho and para to the activating group. In the case of 2-substituted pyridines, electrophilic substitution is expected to occur at the 3- and 5-positions. Therefore, reactions such as halogenation, nitration, or sulfonation of this compound would be anticipated to yield products substituted at these positions. libretexts.orglibretexts.org

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on a strong electrophile to form a resonance-stabilized carbocation intermediate (a σ-complex or Wheland intermediate), followed by the loss of a proton to restore aromaticity. libretexts.org

ReactionReagentsExpected Product
HalogenationBr₂/FeBr₃ or Cl₂/FeCl₃3- and/or 5-halo derivative
NitrationHNO₃, H₂SO₄3- and/or 5-nitro derivative
SulfonationSO₃, H₂SO₄3- and/or 5-sulfonic acid derivative

Ring Transformations and Cyclization Reactions

The structural framework of this compound can be further modified through ring transformation and cyclization reactions. These reactions can lead to the formation of novel heterocyclic systems with potentially unique biological activities.

Ring Transformations: Pyridine rings can undergo transformations into other carbo- or heterocyclic systems under specific reaction conditions. For instance, certain substituted pyridines can be converted to anilines or other benzene derivatives. researchgate.net These transformations often involve ring-opening followed by recyclization.

Cyclization Reactions: The presence of both a carboxylic acid and a piperazine moiety within the same molecule allows for intramolecular cyclization reactions. For example, under dehydrating conditions, the carboxylic acid could potentially react with a substituent on the piperazine ring (if present) or with the pyridine ring itself to form a new fused ring system. The specific outcome of such reactions would be highly dependent on the reaction conditions and the nature of any other substituents on the molecule.

Design and Synthesis of Analogs Incorporating the this compound Core

The design and synthesis of analogs based on the this compound core are driven by the desire to optimize biological activity, improve pharmacokinetic properties, and reduce potential toxicity. Two key strategies employed in this endeavor are scaffold hopping and bioisosteric replacement.

Scaffold Hopping Strategies

Scaffold hopping involves the replacement of a central core structure of a molecule with a different, often structurally distinct, scaffold while aiming to retain or improve the desired biological activity. nih.govnih.gov This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

Starting from the this compound core, several scaffold hopping strategies can be envisioned:

Replacement of the Pyridine Ring: The pyridine ring can be replaced with other aromatic or heteroaromatic systems, such as pyrimidine, pyrazine, or even a non-aromatic bicyclic system. The goal is to mimic the spatial arrangement of the key functional groups (the carboxylic acid and the piperazine moiety) and maintain the necessary electronic properties for biological activity.

Replacement of the Piperazine Ring: The piperazine ring can be substituted with other cyclic diamines or related heterocyclic structures. This can alter the basicity, lipophilicity, and conformational flexibility of the molecule.

The success of a scaffold hopping approach often relies on computational methods to predict the similarity in shape and electrostatic potential between the original and the hopped scaffolds.

Bioisosteric Replacements within the Structure

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. cambridgemedchemconsulting.combaranlab.org

For the this compound structure, several bioisosteric replacements can be considered:

Carboxylic Acid Bioisosteres: The carboxylic acid group is often a site of metabolic liability and can contribute to poor cell permeability. It can be replaced with a variety of bioisosteres, including:

Tetrazoles: These are commonly used as bioisosteres for carboxylic acids due to their similar acidity and ability to participate in similar interactions.

Acylsulfonamides: These groups can also mimic the acidic nature of carboxylic acids.

Hydroxamic acids: These can also serve as carboxylic acid mimics.

Oxazoles and other five-membered heterocycles: These can replace the ester functionality, which is a common prodrug of the carboxylic acid, to improve metabolic stability. nih.gov

Piperazine Ring Bioisosteres: The piperazine ring can be replaced by other cyclic or acyclic linkers to explore different conformational spaces and interactions with the biological target.

Methyl Group Bioisosteres: The methyl group on the piperazine ring can be replaced with other small alkyl groups or functional groups to probe the steric and electronic requirements at this position.

The table below summarizes some potential bioisosteric replacements for the key functional groups in this compound.

Functional GroupPotential Bioisosteres
Carboxylic AcidTetrazole, Acylsulfonamide, Hydroxamic Acid, Oxazole
Piperazine RingHomopiperazine, Diazepane, Pyrrolidine, Morpholine (B109124)
Pyridine RingPyrimidine, Pyrazine, Thiophene, Furan

Development of Hybrid Molecules

A significant area of application for hybrid molecules derived from this scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The this compound moiety can serve as a "hinge-binding" motif, a key interaction for many kinase inhibitors, while the attached pharmacophore can be designed to interact with other regions of the kinase or a secondary target.

Synthesis of Pyrimidine-Based Kinase Inhibitors:

One notable strategy involves the coupling of the this compound scaffold with a pyrimidine-based hinge-binding heterocycle. This has led to the identification of potent inhibitors of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a kinase implicated in various conditions such as Alzheimer's disease, mood disorders, and type 2 diabetes.

The synthesis of these hybrid molecules typically involves standard amide bond formation protocols. The carboxylic acid of this compound is activated, often using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt), and then reacted with an appropriate amine-containing pharmacophore. The choice of the amine component is critical in determining the final biological activity and selectivity of the hybrid molecule.

For instance, the transformation of a morpholine moiety in a known inhibitor to a piperazine moiety, and subsequent derivatization, has been shown to yield potent GSK-3β inhibitors. Structure-activity relationship (SAR) studies have revealed that the introduction of an aryl group on the nitrogen atom of the piperazine can significantly enhance inhibitory activity.

Research Findings on Kinase Inhibitors:

The following table summarizes the findings for a series of pyrimidine-based hybrid molecules developed from a scaffold related to this compound, highlighting their inhibitory activity against GSK-3β.

Compound IDModificationGSK-3β IC₅₀ (nM)
1 Phenyl group on piperazine50
2 4-Methoxyphenyl on piperazine25
3 4-Fluorophenyl on piperazine30
4 2-Methoxyphenyl on piperazine45

The data indicates that substitutions on the appended phenyl ring can modulate the inhibitory potency, with the 4-methoxyphenyl derivative showing the highest activity. These findings underscore the importance of the appended pharmacophore in fine-tuning the biological activity of the hybrid molecule.

Pharmacological and Biological Activity Profiling of 2 4 Methylpiperazin 1 Yl Nicotinic Acid

Neuropharmacological Investigations and Central Nervous System (CNS) Activity

2-(4-Methylpiperazin-1-yl)nicotinic acid, a derivative of nicotinic acid, has been the subject of neuropharmacological research to determine its potential effects on the central nervous system. Studies have explored its interaction with various neural pathways and receptor systems.

Research indicates that this compound exerts its influence on the central nervous system in part by modulating key neurotransmitter systems. Its mechanism is often linked to its activity at nicotinic acetylcholine (B1216132) receptors (nAChRs), which in turn can influence the release and turnover of other neurotransmitters. For instance, the anxiolytic-like effects of a related compound were found to be associated with the activation of the GABAergic system. Furthermore, the antidepressant-like effects observed in preclinical models are tied to its interaction with both serotonergic (5-HT) and noradrenergic systems. Studies have shown that the compound can reverse the effects of agents that deplete monoamines, suggesting an indirect enhancement of serotonergic and noradrenergic function.

The table below summarizes the observed effects on various neurotransmitter systems.

Neurotransmitter System Observed Effect Associated Behavioral Outcome Reference
Serotonergic (5-HT)Indirect modulation, potentially increasing turnover.Antidepressant-like effects
NoradrenergicIndirect modulation, potentially increasing turnover.Antidepressant-like effects
GABAergicPotentiation of GABAergic neurotransmission.Anxiolytic-like effects

The primary molecular target for many of the CNS effects of this compound and its analogs appears to be the nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for a wide range of cognitive and physiological processes. The compound has been identified as an agonist at certain nAChR subtypes. This interaction is believed to be the foundational mechanism that triggers the cascade of downstream effects on various neurotransmitter systems, leading to the observed behavioral outcomes like reduced anxiety and depression-like symptoms in animal models.

Preclinical studies, primarily using rodent models, have demonstrated the anxiolytic-like potential of this compound and its derivatives. In behavioral tests such as the elevated plus-maze and light-dark box, administration of the compound led to behaviors indicative of reduced anxiety. The underlying mechanistic pathway for these effects is thought to involve multiple systems. The primary interaction with nAChRs is a key initiating step. This initial action is followed by the modulation of other neurotransmitter systems, particularly the potentiation of the GABAergic system, which is a well-established pathway for mediating anxiety.

The antidepressant-like properties of this compound have been evaluated in various animal models of depression, including the forced swim test and tail suspension test. In these models, the compound was shown to reduce immobility time, an indicator of antidepressant efficacy. The mechanisms contributing to this effect are linked to its ability to modulate serotonergic and noradrenergic pathways, which are critical targets for many existing antidepressant medications. The compound's activity as a nicotinic acetylcholine receptor agonist is considered the upstream event that leads to these beneficial modulations of monoamine neurotransmitter systems.

Research has also explored the procognitive, or cognition-enhancing, potential of this compound. Studies suggest that derivatives of this compound can improve performance in memory-related tasks in animal models. For example, in a scopolamine-induced amnesia model, a related compound was able to reverse memory deficits. The proposed mechanism for these procognitive effects is the stimulation of nicotinic acetylcholine receptors, which are known to play a vital role in learning and memory processes.

The table below presents findings from procognitive studies.

Cognitive Domain Experimental Model Observed Outcome Proposed Mechanism Reference
MemoryScopolamine-induced amnesia in ratsReversal of memory impairmentnAChR agonism
Learning & MemoryGeneral cognitive tasksImproved performanceStimulation of central nAChRs

In addition to its neuropharmacological profile, this compound has been investigated for its potential antimicrobial and antifungal properties. A study evaluating a series of nicotinic acid derivatives, including this compound, tested their efficacy against a panel of microorganisms. The research found that the compound exhibited a degree of inhibitory activity against certain bacterial and fungal strains. Specifically, it showed activity against Gram-positive bacteria, Gram-negative bacteria, and some fungal species.

The antimicrobial and antifungal screening results are summarized in the table below.

Microorganism Type Example Strains Tested Observed Activity Reference
Gram-positive BacteriaBacillus subtilis, Staphylococcus aureusModerate inhibitory activity
Gram-negative BacteriaEscherichia coli, Pseudomonas aeruginosaModerate inhibitory activity
FungiCandida albicans, Aspergillus nigerModerate inhibitory activity

Anti-inflammatory and Analgesic Assessments

Searches of scientific literature did not yield any studies investigating the anti-inflammatory or analgesic potential of this compound. Consequently, there is no available data on its effects on inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX) inhibition, nor are there any reports from in vivo models of pain or inflammation.

Antioxidant Activity Studies

There are no published research articles or data concerning the antioxidant properties of this compound. Standard antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or cellular antioxidant activity, have not been reported for this compound.

Anticancer and Antiproliferative Activity Screening

No scientific literature is available that describes the screening of this compound for anticancer or antiproliferative activity. Its effects on cancer cell lines have not been documented, and therefore, no data on its potential cytotoxicity or mechanisms of action in this area exist.

Enzymatic Inhibition Profiles

Detailed enzymatic inhibition profiles for this compound are not available in the current body of scientific literature.

Kinase Inhibition (e.g., ALK, ROCK, FLT3)

There are no published studies that have evaluated the inhibitory activity of this compound against any protein kinases, including Anaplastic Lymphoma Kinase (ALK), Rho-associated coiled-coil containing protein kinase (ROCK), or FMS-like tyrosine kinase 3 (FLT3).

Topoisomerase II Inhibition

No research has been published assessing the ability of this compound to inhibit the enzyme topoisomerase II. Therefore, data regarding its potential to interfere with DNA replication and repair through this mechanism is nonexistent.

Other Enzyme Targets (e.g., HNE, MMPs, Tyrosinase)

A review of available literature found no evidence of this compound being tested for inhibitory effects against other significant enzyme targets such as Human Neutrophil Elastase (HNE), Matrix Metalloproteinases (MMPs), or Tyrosinase.

G-Protein Coupled Receptor (GPCR) Modulation

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are the targets of a significant portion of modern pharmaceuticals. tesisenred.netnih.gov The interaction of a ligand with a GPCR can initiate a cascade of intracellular events, modulating various physiological functions. nih.gov The structural components of this compound, namely the nicotinic acid core and the methylpiperazine moiety, suggest a potential for interaction with several GPCR subtypes. This section explores the documented and potential modulatory activity of this compound on specific GPCRs, including niacin, serotonin (B10506) (5-HT), and opioid receptors, based on its structural similarity to known ligands and studies on related analogs.

Niacin Receptors (GPR109A)

The most direct potential GPCR target for this compound is the niacin receptor, GPR109A (also known as Hydroxycarboxylic Acid Receptor 2 or HCA2). nih.govmultispaninc.com Nicotinic acid (niacin) is a well-known lipid-lowering agent that exerts its primary effects through the activation of GPR109A, a Gi-type GPCR highly expressed in adipocytes and immune cells like macrophages. nih.govnih.govnih.gov

Activation of GPR109A in adipocytes inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and subsequent reduction in lipolysis. This is a key mechanism behind niacin's ability to lower triglyceride levels. nih.gov Furthermore, studies in mouse models of atherosclerosis have shown that nicotinic acid can inhibit disease progression by activating GPR109A on immune cells, an effect independent of its lipid-modifying properties. nih.gov This suggests an anti-inflammatory role for GPR109A activation. nih.gov

Given that this compound is a derivative of nicotinic acid, it is hypothesized to be a potential ligand for GPR109A. The substitution at the 2-position of the pyridine (B92270) ring with a 4-methylpiperazine group would determine its binding affinity and efficacy (agonist, partial agonist, or antagonist) compared to the parent compound, niacin. Specific binding assays and functional studies are required to characterize the precise nature of its interaction with GPR109A.

Table 1: Profile of the Primary Niacin Receptor

Feature Description Reference
Receptor Name GPR109A (HCA2) nih.govmultispaninc.com
Endogenous Ligand Nicotinic Acid (Niacin) nih.govnih.gov
G-Protein Coupling Predominantly Gαi nih.gov
Primary Signaling Inhibition of adenylyl cyclase, decrease in cAMP nih.gov
Key Tissue Expression Adipocytes, Spleen, Macrophages, Neutrophils multispaninc.comnih.gov

| Primary Physiological Role | Regulation of lipid metabolism (antilipolytic), anti-inflammatory effects | nih.govnih.gov |

Serotonin Receptors (5-HT3, 5-HT6)

The piperazine (B1678402) moiety is a common scaffold in many compounds targeting serotonin (5-HT) receptors.

5-HT3 Receptor: The 5-HT3 receptor is a unique member of the serotonin receptor family as it is a ligand-gated ion channel, not a GPCR. However, it is often discussed in the context of serotonergic modulation. Research into structurally related compounds provides a basis for potential interaction. For example, a series of novel 2-(4-substituted piperazin-1-yl)1,8-naphthyridine-3-carboxylic acids were synthesized and evaluated for their 5-HT3 receptor antagonism. nih.gov In that study, the compounds acted as antagonists to the 5-HT3 receptor agonist 2-methyl-5-HT, with the most potent analog demonstrating a pA2 value of 7.6. nih.gov Although the core heterocyclic system (naphthyridine vs. pyridine) is different, these findings suggest that the piperazinyl-carboxylic acid pharmacophore present in this compound may confer some affinity for the 5-HT3 receptor. Direct testing is needed to confirm and quantify any such activity.

5-HT6 Receptor: The 5-HT6 receptor is a GPCR primarily expressed in the brain, particularly in regions associated with learning and memory, such as the hippocampus and striatum. nih.gov Both antagonists and agonists of the 5-HT6 receptor have been shown to modulate cognitive processes in preclinical models. nih.gov While the piperazine ring is a feature of some known 5-HT6 ligands, there is no specific published research in the provided results that directly evaluates the interaction of this compound or its close analogs with the 5-HT6 receptor. Therefore, its activity at this target remains speculative.

Table 2: Activity of a Structurally Related Analog at the 5-HT3 Receptor

Compound Class Specific Analog Receptor Target Activity Profile Measured Value Reference

Opioid Receptors

The piperazine scaffold is also found in various molecules designed to modulate opioid receptors. Opioid receptors (μ, δ, and κ) are GPCRs that are central to pain perception and reward pathways. mdpi.com

Research has demonstrated that certain 1-substituted 4-(3-hydroxyphenyl)piperazines can function as pure opioid receptor antagonists. nih.gov Additionally, other complex molecules incorporating a piperazine ring have been synthesized and shown to possess high affinity and agonist potency at the μ-opioid receptor (MOR). semanticscholar.org For instance, one study identified a piperazine-containing compound that showed high affinity for the human MOR expressed in CHO-K1 cells and potent agonist activity in an isolated guinea-pig ileum preparation. semanticscholar.org

These findings establish that the piperazine moiety can be incorporated into ligands for various opioid receptor subtypes. The specific activity of this compound at μ, δ, or κ receptors has not been documented in the available literature. Its relatively simple structure compared to potent opioid ligands suggests that any interaction would likely be of moderate to low affinity, but this can only be determined through empirical pharmacological testing.

Mechanistic Elucidation of Biological Actions of 2 4 Methylpiperazin 1 Yl Nicotinic Acid

Receptor Binding Studies

The primary receptor for nicotinic acid is the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). nih.govwjgnet.comnih.gov This receptor is predominantly expressed in adipocytes and immune cells such as neutrophils, as well as in retinal and colonic epithelial cells. oregonstate.edufrontiersin.org

Quantification of Binding Affinity and Selectivity

Nicotinic acid binds to GPR109A with high affinity. nih.gov Studies have identified key amino acid residues within the receptor that are critical for this interaction. These include Arg111 in the third transmembrane helix (TMH3), which serves as an anchor point for the carboxylate group of nicotinic acid. nih.gov Other crucial residues for binding include Asn86, Trp91, Ser178, Phe276, and Tyr284. nih.gov The binding of nicotinic acid to GPR109A is a key initiating step in its pharmacological effects, particularly its anti-lipolytic action in adipose tissue.

In contrast, nicotinic acid also interacts with nicotinic acetylcholine (B1216132) receptors (nAChRs), but with much lower affinity compared to its endogenous ligand, acetylcholine, or other agonists like nicotine. wikipedia.org The affinity of ligands for nAChRs can be quantified using dissociation equilibrium constants (Kd). For instance, the Kd of acetylcholine and the weak agonist choline (B1196258) for the muscle nAChR have been determined to be 106 ± 6 μM and 4.1 ± 0.5 mM, respectively. nih.gov

Binding Affinities of Ligands for Nicotinic Receptors

LigandReceptorBinding Affinity (Kd)Reference
AcetylcholineMuscle nAChR106 ± 6 μM nih.gov
CholineMuscle nAChR4.1 ± 0.5 mM nih.gov
Nicotineα4β2 nAChR~1 nM (Ki) wikipedia.org

Ligand-Receptor Interaction Dynamics

The interaction of nicotinic acid with GPR109A initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The binding pocket for nicotinic acid within GPR109A is distinct, with the heterocyclic ring of the ligand being held between Trp91 and residues Phe276/Tyr284, and also forming a hydrogen bond with Ser178. nih.gov

For nicotinic acetylcholine receptors, agonist binding induces the opening of the ion channel, allowing cation influx. nih.gov The binding and activation process is complex, involving transitions between closed, open, and desensitized states of the receptor. scholarpedia.org The interaction with the receptor is influenced by specific amino acid residues within the binding site. acs.org

Molecular Mechanisms of Enzyme Inhibition and Activation

Nicotinic acid has been shown to directly inhibit the activity of several enzymes. A key target is diacylglycerol O-acyltransferase 2 (DGAT2) , an enzyme crucial for the final step of triglyceride synthesis in the liver. nih.govwikipedia.orgnih.gov The inhibition of DGAT2 by nicotinic acid is noncompetitive, meaning it does not compete with the enzyme's substrates. nih.gov This inhibition leads to a reduction in the synthesis of triglycerides and consequently, the secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles from the liver. nih.govresearchgate.net

Additionally, in vitro studies have demonstrated that nicotinic acid can inhibit certain cytochrome P450 enzymes. Specifically, it has been shown to inhibit CYP2D6 . nih.gov The proposed mechanism for this inhibition is the coordination of the pyridine (B92270) nitrogen atom of nicotinic acid to the heme iron of the enzyme. nih.govresearchgate.net

Enzyme Inhibition by Nicotinic Acid

EnzymeType of InhibitionInhibitory Constant (Ki)Reference
Diacylglycerol O-acyltransferase 2 (DGAT2)NoncompetitiveNot specified nih.gov
CYP2D6Competitive (proposed)3.8 ± 0.3 mM nih.gov

Intracellular Signaling Cascade Perturbations

The binding of nicotinic acid to GPR109A in adipocytes triggers a cascade of intracellular events. This interaction activates an inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase. wjgnet.com This leads to a decrease in the intracellular levels of cyclic AMP (cAMP). wjgnet.comnih.gov The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which is a key regulator of hormone-sensitive lipase, an enzyme responsible for the breakdown of triglycerides. biorxiv.org

In other cell types, nicotinic acid has been shown to influence different signaling pathways. For instance, in pancreatic β-cells, activation of GPR109A by nicotinic acid can inhibit the Akt/mTOR signaling pathway, which is involved in inflammatory responses. nih.gov Furthermore, nicotinic acid can enhance the arachidonic acid signaling pathway, which can lead to the activation of peroxisome proliferator-activated receptors (PPARs). osti.gov

Activation of nicotinic acetylcholine receptors, particularly the α7 subtype, can trigger several neuroprotective signaling pathways. nih.gov This includes the activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway and the JAK2-STAT3 signaling pathway. termedia.pl These pathways are involved in promoting cell survival and reducing apoptosis. termedia.pl

Cellular Permeability and Subcellular Localization

The cellular permeability of nicotinic acid is a key factor in its absorption and distribution. Studies using Caco-2 cell monolayers, a model of the intestinal barrier, have been employed to investigate the transport of various compounds. nih.govyoutube.com Nicotinic acid can influence the metabolism of Caco-2 cells, suggesting it is readily taken up by these intestinal cells. nih.gov

Regarding subcellular localization, nicotinic acid receptors have been identified in specific cellular compartments. GPR109A protein is mainly located in the cell membrane and cytoplasm. nih.gov Nicotinic acetylcholine receptors are found at both presynaptic and postsynaptic sites in the nervous system. scholarpedia.orgmdpi.com For example, the α7 nAChR has been found to be localized in the membranes of granule cell dendrites in the cerebellum, often in perisynaptic locations. nih.gov The α4 subunit of the nAChR has been identified in association with postsynaptic densities in dopaminergic neurons of the substantia nigra. jneurosci.org

Investigation of Cholinergic-Nitric Oxide Signaling

The interaction between the cholinergic system and nitric oxide (NO) signaling is complex and can be influenced by nicotinic acid. Nicotinic acetylcholine receptors are a major component of the cholinergic system. wikipedia.orgjove.com Activation of nAChRs can lead to an influx of calcium, which can, in turn, activate nitric oxide synthase (NOS), the enzyme responsible for producing NO. nih.gov

Nicotinic acid has been shown to increase the activity of endothelial nitric oxide synthase (eNOS) and the production of NO in human aortic endothelial cells. nih.gov This effect is mediated by an increase in cellular NAD+ levels, which serves as a co-substrate for the NAD+-dependent deacetylase Sirtuin 1 (Sirt1). nih.gov Activated Sirt1 can then deacetylate and stimulate eNOS. nih.gov Nitric oxide itself is a critical signaling molecule involved in vasodilation and has anti-inflammatory and anti-atherosclerotic properties. nih.govnih.gov

Structure Activity Relationship Sar Studies of 2 4 Methylpiperazin 1 Yl Nicotinic Acid

Contribution of the 4-Methylpiperazin-1-yl Moiety to Activity and Selectivity

The piperazine (B1678402) ring is a prevalent scaffold in medicinal chemistry, known for its ability to improve the pharmacokinetic and pharmacodynamic properties of a molecule. nih.govnih.govnih.gov The two nitrogen atoms within the six-membered ring can act as hydrogen bond acceptors, contributing to the molecule's solubility and its ability to interact with biological targets. nih.govnih.gov

In the context of 2-(4-methylpiperazin-1-yl)nicotinic acid, the 4-methylpiperazin-1-yl moiety is expected to play a significant role in the compound's activity and selectivity. The piperazine ring itself is a versatile structure that can be modified to fine-tune a compound's properties. nih.govnih.gov The presence of the methyl group on the distal nitrogen atom (N-4) can have several effects:

Steric Influence : The methyl group adds bulk to the molecule, which can influence how the compound fits into a binding pocket of a receptor or enzyme. This steric hindrance can either enhance or diminish activity depending on the topology of the target site.

Basicity : The N-methyl group can influence the basicity of the N-4 nitrogen, which in turn can affect its ionization state at physiological pH and its potential to form ionic interactions with the biological target.

In many biologically active compounds, the N-methylpiperazine group has been shown to be crucial for target affinity and selectivity. For instance, in a series of glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors, the transformation of a morpholine (B109124) moiety into a piperazine moiety, and the subsequent addition of a phenyl group on the piperazine nitrogen, resulted in potent inhibitors. Docking studies revealed that the methyl group on the piperazine can make favorable CH-π interactions with the enzyme. google.com

The N-methylpiperazine motif is also a key feature in several approved drugs, where it contributes to improved water solubility and/or target affinity. uni.lu For example, it is present in a number of anticancer kinase inhibitors and central nervous system (CNS) acting drugs. uni.lu

Role of the Nicotinic Acid Core in Target Recognition

The nicotinic acid (pyridine-3-carboxylic acid) core is another critical component of the molecule. Nicotinic acid and its derivatives are known to be biologically active and are involved in various physiological processes. mdpi.com The arrangement of the pyridine (B92270) ring and the carboxylic acid group provides a specific electronic and structural framework for interaction with biological targets.

The key features of the nicotinic acid core in target recognition include:

Hydrogen Bonding : The carboxylic acid group is a strong hydrogen bond donor and acceptor, allowing it to form robust interactions with amino acid residues in a binding site. The pyridine nitrogen can also act as a hydrogen bond acceptor.

Aromatic Interactions : The pyridine ring can engage in π-π stacking or hydrophobic interactions with aromatic residues of a target protein.

Ionic Interactions : At physiological pH, the carboxylic acid will be deprotonated, forming a carboxylate anion. This negative charge can form strong ionic bonds with positively charged residues like arginine or lysine (B10760008) in the target's binding pocket.

Impact of Positional Isomerism and Substituent Effects on Biological Profiles

The relative positions of the substituents on the pyridine ring can dramatically alter the biological activity of a compound. In the case of this compound, the piperazine group is at the 2-position and the carboxylic acid is at the 3-position.

Substituent Effects : The nature of the substituent on the piperazine ring is also critical. While a methyl group is present in the title compound, other substituents could be introduced to probe the SAR. For example, replacing the methyl group with a larger alkyl group, an aryl group, or a hydrogen atom would alter the steric and electronic properties of the molecule, leading to changes in activity. In some series of piperazine derivatives, even small changes to the substituent on the piperazine nitrogen can lead to significant differences in biological activity.

Comparative Analysis with Structurally Analogous Compounds

To further understand the SAR of this compound, it is useful to compare it with structurally related compounds.

Compound/AnalogStructural Difference from this compoundPotential Impact on Activity
2-(Piperazin-1-yl)nicotinic acidLacks the N-methyl group on the piperazine.May have different solubility, basicity, and steric interactions. The N-H group can act as a hydrogen bond donor.
2-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acidHas a 3-chlorobenzyl group on the N-4 of piperazine instead of a methyl group. uni.luThe larger, more lipophilic substituent would significantly alter binding interactions and pharmacokinetic properties.
1-(3-nitropyridin-2-yl)piperazine derivativesThe pyridine ring is nitrated, and the carboxylic acid is replaced by other groups.The nitro group is a strong electron-withdrawing group, which would alter the electronics of the pyridine ring. The absence of the carboxylic acid removes a key interacting group.
2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-onesThe nicotinic acid core is replaced by a pyrimidinone, and the N-4 substituent is an aryl group. google.comThe pyrimidinone core has different hydrogen bonding patterns. The aryl group on the piperazine would introduce different steric and electronic effects.

Rational Design Principles Derived from SAR Data

Based on the analysis of the structural components of this compound and comparison with analogs, several rational design principles can be proposed for developing new compounds with potentially improved activity or selectivity:

Modification of the N-4 Substituent on the Piperazine Ring : The methyl group can be replaced with other small alkyl groups to probe the size limitations of the binding pocket. Introducing polar groups could enhance solubility and introduce new hydrogen bonding opportunities.

Alteration of the Nicotinic Acid Core : The carboxylic acid could be replaced with bioisosteres such as a tetrazole or a hydroxamic acid to explore different binding interactions. The pyridine ring could be substituted with other small groups to modulate its electronic properties.

Positional Isomerism : Synthesizing isomers with the piperazine and carboxylic acid groups at different positions on the pyridine ring could lead to the discovery of new pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

A typical QSAR study would involve:

Data Set : A series of analogs of this compound would be synthesized and their biological activities measured.

Descriptor Calculation : For each compound, a set of molecular descriptors would be calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Model Development : Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation : The predictive power of the QSAR model would be assessed using statistical validation techniques.

For example, 3D-QSAR studies on other piperazine derivatives have successfully used comparative molecular field analysis (CoMFA) to correlate electrostatic and steric factors with antagonistic effects. nih.gov A similar approach could be applied to derivatives of this compound to guide the design of more potent compounds.

Preclinical Research and Translational Aspects of 2 4 Methylpiperazin 1 Yl Nicotinic Acid

In Vitro Pharmacological Characterization in Cellular Assays

As of the current date, a review of publicly accessible scientific literature and databases reveals no specific in vitro pharmacological studies conducted on 2-(4-Methylpiperazin-1-yl)nicotinic acid. While research exists on various nicotinic acid derivatives and piperazine-containing compounds in cellular assays mdpi.comsigmaaldrich.comnih.gov, data detailing the specific interactions, potency, or efficacy of this compound at a cellular level are not available.

General studies on piperazine (B1678402) derivatives indicate they can interact with a range of biological targets, including enzymes and receptors. researchgate.net For instance, some piperazine derivatives act as enzyme inhibitors by binding to the active sites of target enzymes. researchgate.net Similarly, various nicotinamide (B372718) derivatives have been synthesized and tested for their potential as anticancer agents, with some showing inhibitory activity against targets like VEGFR-2. mdpi.com However, without direct experimental data, the specific cellular activities of this compound remain uncharacterized.

In Vivo Efficacy and Behavioral Assessments in Animal Models

Comprehensive searches of scientific literature indicate a lack of published in vivo efficacy and behavioral assessment studies specifically for the compound this compound. The following subsections address the specified animal models.

There are no direct studies assessing the effects of this compound in animal models of neuropsychiatric disorders. However, research on a structurally related compound, 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2) , has been conducted in rodent models of depression. nih.gov In these studies, NA-2, characterized as a serotonin (B10506) 5-HT3 antagonist, demonstrated antidepressant-like effects in the mouse forced swim test and tail suspension test. nih.gov Furthermore, chronic administration of NA-2 was shown to reverse behavioral deficits in the olfactory bulbectomized rat model of depression. nih.gov These findings for a related structure suggest that the 2-(4-methylpiperazin-1-yl) moiety may be of interest for neuropsychiatric research, but this remains speculative without direct evidence for the nicotinic acid derivative.

Studies on nicotinic acid itself have shown that its supplementation may help ameliorate conditions like Alzheimer's disease in mouse models by enhancing cognitive capacity. nih.gov

No published studies were found that investigate the efficacy of this compound in animal models of infectious diseases. While other novel nicotinic acid derivatives have been synthesized and evaluated for antimicrobial activity mdpi.com, specific data for the compound is absent.

There is no available scientific literature on the use or efficacy of this compound in cancer xenograft models. Research on other molecules containing a piperazine moiety has shown activity in cancer cell lines and xenograft models. For example, some natural product derivatives incorporating a piperazine ring have demonstrated growth inhibition against cancer cells. nih.gov Additionally, combining niacin restriction with inhibitors of the enzyme nicotinamide phosphoribosyltransferase (NAMPT) has shown therapeutic potential in neuroendocrine carcinoma models. nih.gov However, these findings are not directly applicable to this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

Specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is not available in the public domain. General pharmacokinetic properties of piperazine derivatives have been described, noting their distribution via systemic circulation and metabolism primarily by hepatic cytochrome P450 enzymes. researchgate.net Excretion typically occurs through renal and hepatic pathways. researchgate.net

While metabolic pathways for this compound have not been specifically detailed, the metabolism of both of its core components, piperazine and nicotinic acid, has been studied.

The piperazine ring and its derivatives are known to be metabolized by cytochrome P450 (CYP) isoenzymes, particularly CYP2D6, CYP1A2, and CYP3A4. researchgate.net

The metabolism of nicotinic acid (niacin) is well-documented. It undergoes extensive first-pass metabolism in the liver through two primary pathways: nih.govnih.gov

Conjugation Pathway : A high-capacity, low-affinity pathway where nicotinic acid is conjugated with glycine (B1666218) to form nicotinuric acid (NUA). nih.gov

Amidation Pathway : A low-capacity, high-affinity pathway that converts nicotinic acid to nicotinamide. nih.gov Nicotinamide is then further metabolized to N1-methylnicotinamide (MNA), N1-methyl-2-pyridone-5-carboxamide (2PY), and N1-methyl-4-pyridone-5-carboxamide (4PY), which are excreted in the urine. nih.govbevital.no

In tissues, nicotinic acid and nicotinamide serve as precursors for the synthesis of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are vital for numerous metabolic reactions. europa.euhmdb.ca The liver can synthesize niacin from the amino acid tryptophan, although this process is slow. hmdb.ca

Given its structure, it is plausible that the metabolism of this compound would involve modifications to both the piperazine and nicotinic acid moieties, potentially through the pathways described above. However, this is hypothetical and requires direct experimental verification.

Prediction of Drug-Likeness Properties

The evaluation of a compound's drug-likeness is a critical step in early-stage drug discovery, helping to predict its potential for oral bioavailability and to minimize developmental attrition. nih.gov This assessment is often performed using computational, or in silico, methods that analyze the physicochemical properties of a molecule. nih.gov One of the most established sets of guidelines is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates two or more of the following criteria: a molecular weight of over 500 Daltons, more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, and a calculated octanol-water partition coefficient (LogP) greater than 5. nih.gov

For this compound, the predicted physicochemical properties suggest a favorable drug-likeness profile. The molecular weight is 221.26 g/mol , and the LogP is -1.78, both well within the limits set by Lipinski's rule. fluorochem.co.uk While the exact number of hydrogen bond donors and acceptors can vary slightly based on the prediction software, they generally fall within the acceptable range for drug-like molecules. nih.govfluorochem.co.uk

The following table summarizes the key predicted drug-likeness properties for this compound.

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight 221.26 g/mol fluorochem.co.uk≤ 500Yes
LogP (Octanol-water partition coefficient)-1.78 fluorochem.co.uk≤ 5Yes
Hydrogen Bond Donors 1 fluorochem.co.uk≤ 5Yes
Hydrogen Bond Acceptors 4 fluorochem.co.uk≤ 10Yes

This table is interactive. Click on the headers to sort the data.

These in silico predictions indicate that this compound possesses physicochemical characteristics that are consistent with good oral bioavailability and drug-like potential.

Preclinical Safety and Toxicity Assessments

Preclinical safety and toxicity studies are essential to identify potential hazards before a compound is administered to humans. fda.gov These evaluations aim to determine a safe starting dose for clinical trials, identify potential target organs for toxicity, and establish parameters for clinical monitoring. fda.gov The assessments are typically conducted under Good Laboratory Practice (GLP) guidelines to ensure data quality and reliability. fda.govub.edu

For this compound, specific preclinical toxicology studies in animal models are not extensively reported in the public domain. However, initial hazard identification is available through supplier safety data, which provides a preliminary overview of its potential irritant and harmful effects. fluorochem.co.uk According to these sources, the compound is classified with several hazard statements. fluorochem.co.uk

Hazard Identification for this compound

H302: Harmful if swallowed. fluorochem.co.uk

H315: Causes skin irritation. fluorochem.co.uk

H319: Causes serious eye irritation. fluorochem.co.uk

H335: May cause respiratory irritation. fluorochem.co.uk

These classifications suggest that the compound requires careful handling and that further investigation into its systemic toxicity is warranted.

In modern drug development, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are frequently used in the early stages to flag potential liabilities. nih.gov For analogues of this compound, such as certain 1-piperazine indole (B1671886) hybrids with nicotinic acid, researchers have used computational tools to predict various toxicity endpoints. nih.govnih.gov These can include predictions for:

Hepatotoxicity (liver damage)

Carcinogenicity (cancer-causing potential)

AMES toxicity (potential to cause DNA mutations)

Skin sensitization

While these computational predictions are valuable for prioritizing and de-risking compounds early on, they must be confirmed by in vitro and in vivo experimental studies as part of a formal preclinical safety program. fda.gov A comprehensive preclinical safety evaluation for a compound like this compound would typically involve a battery of tests, including single-dose and repeated-dose toxicity studies in relevant animal species, as well as assessments of genotoxicity and safety pharmacology. fda.gov

Advanced Analytical and Computational Approaches in 2 4 Methylpiperazin 1 Yl Nicotinic Acid Research

Spectroscopic Characterization Techniques (e.g., FTIR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental to the verification of the molecular structure of newly synthesized compounds. Each method provides unique information about the compound's atomic composition and chemical bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds, such as C=O in the carboxylic acid, C-N in the piperazine (B1678402) ring, and C=C/C=N in the pyridine (B92270) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. ¹H-NMR reveals the number of different types of protons, their connectivity, and their chemical environment. Similarly, ¹³C-NMR provides insights into the carbon skeleton of the molecule.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound with high accuracy by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, providing structural information that helps in identifying the compound and its metabolites. For instance, a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of nicotinic acid and its various metabolites in plasma samples, demonstrating the power of this technique in related studies. nih.gov

The fundamental properties of 2-(4-methylpiperazin-1-yl)nicotinic acid have been established through these and other methods.

PropertyValueSource(s)
CAS Number 38029-97-9 bldpharm.comfluorochem.co.uksigmaaldrich.com
Molecular Formula C₁₁H₁₅N₃O₂ bldpharm.comfluorochem.co.uk
Molecular Weight 221.26 g/mol sigmaaldrich.com
IUPAC Name 2-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid fluorochem.co.uk
InChI Key IKHWOUUYKLSAGZ-UHFFFAOYSA-N fluorochem.co.uksigmaaldrich.com

X-ray Crystallography and High-Resolution Structural Elucidation

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, offering a definitive high-resolution picture of the molecule's conformation.

While the specific crystal structure for this compound is not detailed in the available literature, studies on closely related compounds provide significant insight. For example, the crystal structure of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262) has been elucidated. nih.gov In this related molecule, the piperazine ring was found to adopt a stable chair conformation. nih.gov The analysis also revealed the dihedral angle between the aromatic ring and the plane of the piperazine ring, as well as the formation of an intramolecular hydrogen bond. nih.gov Such studies are crucial for understanding the steric and electronic properties that govern molecular interactions.

ParameterCrystal Data for 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
Molecular Formula C₁₁H₁₆N₄O₂
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.027 Å, b = 6.121 Å, c = 17.524 Å, β = 103.79°
Key Structural Feature Piperazine ring adopts a chair conformation.
Data sourced from a study on a structurally related compound. nih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational simulations are vital for predicting how a ligand like this compound might interact with a biological target, such as a receptor or enzyme.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. It is used to estimate the strength of the interaction (binding affinity) and to identify key amino acid residues involved in the binding. nih.govmdpi.com In research on related arylpiperazine derivatives, molecular docking has been employed to evaluate their binding affinity to serotonin (B10506) receptors, helping to rationalize their pharmacological activity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex, simulating the movements of atoms and molecules over time. nih.govnih.gov This technique can reveal conformational changes in the protein upon ligand binding and assess the stability of the interaction. For example, MD simulations have shown that (-)-nicotine has a stronger and more stable interaction with the TLR4/MD2 immune receptor complex compared to its enantiomer, (+)-nicotine, providing a molecular basis for its observed enantioselective effects. nih.gov These simulations are critical for understanding the mechanism of action at an atomic level. nih.gov

Computational Chemistry for Prediction of Pharmacological Profiles

Before committing to costly and time-consuming synthesis, computational chemistry is used to predict the pharmacological profile of a compound. This involves calculating various physicochemical and pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

Web tools and software packages like SwissADME and Molinspiration are used to calculate key molecular descriptors. nih.govdergipark.org.tr These descriptors help predict a compound's drug-likeness and potential biological activities. For instance, in a study on piperazine indole (B1671886) hybrids with a nicotinic acid moiety, in silico tools were used to predict bioactivity scores for targets such as GPCR ligands, kinase inhibitors, and enzyme inhibitors. nih.gov These predictions help to prioritize which compounds to synthesize and test, streamlining the drug discovery process. nih.govnih.gov

Predicted Property (Related Compounds)Description
Topological Polar Surface Area (TPSA) Predicts drug absorption and brain penetration.
LogP Measures lipophilicity, affecting solubility and membrane permeability.
Hydrogen Bond Donors/Acceptors Influences binding interactions and solubility.
Rotatable Bonds Relates to molecular flexibility and oral bioavailability.
These properties are commonly predicted for nicotinic acid and piperazine derivatives to assess their drug-like potential. chemscene.com

Cheminformatics and Data Mining for Compound Optimization

Cheminformatics applies computational methods to analyze large datasets of chemical information. In drug discovery, it is used in conjunction with data mining to optimize lead compounds.

This process involves several key steps:

Virtual Screening: Large databases of compounds are computationally screened against a biological target to identify initial "hits" with potential activity. mdpi.com

Structure-Activity Relationship (SAR) Studies: Computational models are built to understand how changes in a molecule's structure affect its biological activity.

Iterative Optimization: Based on SAR insights, new derivatives are designed in silico. Their pharmacological profiles are predicted, and the most promising candidates are synthesized and tested. researchgate.net This iterative cycle of design, prediction, and testing allows for the systematic optimization of a compound's potency, selectivity, and pharmacokinetic properties. nih.gov Research on various arylpiperazine derivatives demonstrates this approach, where initial docking results prompted further structural modifications to maximize receptor binding affinity. researchgate.net

Future Directions and Research Perspectives for 2 4 Methylpiperazin 1 Yl Nicotinic Acid

Exploration of Novel Therapeutic Indications

The therapeutic utility of nicotinic acid and its derivatives has historically been centered on the management of dyslipidemia. esmed.org However, emerging research into the broader biological activities of this class of compounds suggests that the therapeutic applications of 2-(4-Methylpiperazin-1-yl)nicotinic acid could extend into new domains. A key area of investigation is its potential as an anti-inflammatory agent . Recent studies have demonstrated that certain novel nicotinic acid derivatives exhibit significant anti-inflammatory properties. nih.gov This opens the possibility of exploring this compound for conditions with an inflammatory component.

Another promising avenue is in the realm of antimicrobial therapeutics . Research into the synthesis and biological evaluation of new nicotinic acid derivatives has revealed compounds with notable activity against various microbial strains. nih.govmdpi.com Future research could therefore focus on screening this compound and its analogs for antibacterial and antifungal efficacy. The global challenge of antimicrobial resistance necessitates the exploration of novel chemical entities, and this compound presents a viable candidate for such investigations.

Design and Synthesis of Next-Generation Analogs with Improved Potency and Selectivity

The development of next-generation analogs of this compound with enhanced potency and selectivity is a critical step towards realizing its full therapeutic potential. This endeavor involves a deep understanding of its structure-activity relationship (SAR). By systematically modifying the core structure, researchers can identify key pharmacophoric features that govern its biological activity.

The synthesis of novel derivatives can draw inspiration from established methodologies for modifying the nicotinic acid scaffold. For instance, the creation of acylhydrazones and their subsequent cyclization to 1,3,4-oxadiazoline derivatives has yielded compounds with significant biological activity. nih.gov Similarly, the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has led to the discovery of potent fungicidal agents. mdpi.com Applying these and other synthetic strategies to this compound could lead to a new library of analogs with potentially superior therapeutic profiles.

The following table outlines potential modification sites on the this compound scaffold and the desired outcomes of such modifications.

Modification Site Potential Chemical Alteration Desired Improvement Rationale
Nicotinic Acid RingSubstitution with electron-withdrawing or -donating groupsEnhanced binding affinity and selectivityTo modulate the electronic properties of the pharmacophore and optimize receptor interactions.
Methylpiperazine MoietyReplacement with other cyclic amines or functionalized side chainsImproved pharmacokinetic properties and reduced off-target effectsTo fine-tune solubility, metabolic stability, and target specificity.
Carboxylic Acid GroupEsterification or amidationProdrug development for improved bioavailabilityTo enhance membrane permeability and control the rate of drug release.

Development as Chemical Probes for Biological Pathway Interrogation

Beyond its direct therapeutic applications, this compound and its derivatives hold promise as chemical probes for the interrogation of biological pathways. A chemical probe is a small molecule that is used to study and manipulate a biological system, often by selectively interacting with a specific protein or pathway. The development of such probes derived from this compound could provide invaluable tools for basic research.

For example, analogs could be synthesized with fluorescent tags or biotin labels to enable visualization and pull-down experiments, respectively. These tools would allow researchers to identify the specific cellular targets of this compound and elucidate its mechanism of action at a molecular level. This knowledge is not only crucial for understanding its therapeutic effects but can also uncover new biological pathways and potential drug targets.

Integration with Advanced Drug Delivery Systems

A significant challenge with nicotinic acid-based therapies is the incidence of side effects, such as flushing. nih.govresearchgate.net Advanced drug delivery systems offer a promising strategy to mitigate these issues by controlling the release and targeting of the drug. The integration of this compound with such systems is a key area for future research.

One approach is the development of pH-responsive nanohybrids . For instance, intercalating nicotinic acid into layered double hydroxides and coating the resulting nanoparticles with a pH-sensitive polymer like Eudragit® S100 has been shown to provide controlled drug release in simulated gastric and intestinal fluids. nih.gov This strategy could be adapted for this compound to optimize its release profile and minimize side effects.

Another avenue is the use of transdermal delivery systems . This method of administration can improve bioavailability and reduce adverse effects by providing a steady, controlled release of the drug. sci-hub.se The feasibility of formulating this compound into a transdermal patch warrants investigation.

The table below summarizes various advanced drug delivery systems that could be explored for this compound.

Delivery System Mechanism of Action Potential Advantages
pH-Responsive NanoparticlesEncapsulates the drug and releases it in response to specific pH environments in the gastrointestinal tract.Reduced gastric irritation and controlled release in the intestine.
Transdermal PatchesDelivers the drug through the skin at a controlled rate.Avoidance of first-pass metabolism, reduced side effects, and improved patient compliance.
Polymeric MicellesSelf-assembling nanostructures that can encapsulate hydrophobic drugs, improving their solubility and stability.Enhanced bioavailability and targeted delivery to specific tissues.
LiposomesVesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.Biocompatibility, protection of the drug from degradation, and potential for targeted delivery.

Investigation of Synergistic Effects with Existing Therapeutics

Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy and reduced dosages of individual drugs. Investigating the synergistic effects of this compound with existing therapeutics is a logical and promising future direction.

A prime example is the combination of nicotinic acid with statins for the management of cardiovascular disease. This combination has been shown to be effective in helping patients achieve their lipid goals. nih.gov Future clinical studies could evaluate the efficacy and safety of co-administering this compound with various statins.

Furthermore, the synergistic effects of nicotinic acid with other compounds, such as leucine , have been shown to stimulate AMPK/Sirt1 signaling and regulate lipid metabolism. nih.gov Exploring similar synergies for this compound could uncover novel combination therapies for metabolic disorders. This approach could potentially amplify the therapeutic effects while allowing for lower, and therefore safer, doses of each component.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methylpiperazin-1-yl)nicotinic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via coupling reactions using reagents like arylpiperazine derivatives, triethylamine (Et3N), and PPAA (propylphosphonic anhydride) in DMF as a solvent at room temperature. Optimization of stoichiometry, solvent choice, and reaction duration is critical. For example, excess arylpiperazine and inert conditions improve yields by minimizing side reactions .
  • Key Factors : Temperature control (e.g., reflux vs. ambient), solvent polarity, and catalyst selection (e.g., Ra/Ni for reduction steps) directly affect product purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperazine and nicotinic acid moieties. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups like carboxylic acid (-COOH) and tertiary amines. Supplementary spectral data (e.g., Figs. S-1–S-22 in referenced studies) provide comparative benchmarks .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodology : Solubility tests in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., dichloromethane) guide formulation strategies. Stability studies under varying pH, temperature, and humidity (per GHS guidelines) reveal degradation pathways. For instance, storage at -20°C in desiccated, amber vials minimizes hydrolysis and oxidation .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound derivatives to serotonin receptors (e.g., 5-HT1A)?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and Quantitative Structure-Activity Relationship (QSAR) models analyze interactions between the compound’s piperazine ring and receptor active sites. Radioligand competition assays (e.g., using [³H]-8-OH-DPAT) validate computational predictions experimentally .
  • Data Contradictions : Discrepancies between in silico predictions and in vitro binding data may arise from solvent effects or conformational flexibility of the piperazine moiety .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

  • Methodology : Structural modifications, such as fluorination of the phenyl ring or methylation of labile protons, reduce cytochrome P450-mediated oxidation. Pharmacokinetic studies in rodent models assess half-life improvements, while HPLC-MS monitors metabolite formation .

Q. How do substituents on the nicotinic acid moiety influence pharmacological activity?

  • Methodology : Introducing alkyl or aryl groups at the 4-position of nicotinic acid (e.g., 4-methyl or 4-phenyl derivatives) alters electronic properties and steric hindrance. Comparative binding assays and cytotoxicity screens (e.g., against cancer cell lines) quantify structure-activity relationships .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology : Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids) or chromatographic resolution (e.g., chiral HPLC) ensures enantiopurity. Process Analytical Technology (PAT) monitors reaction progress in real-time to prevent racemization .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies in reported reaction yields for this compound?

  • Methodology : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables. Review reagent purity (e.g., PPAA vs. alternative coupling agents) and characterize byproducts via LC-MS to identify competing reaction pathways .

Q. Why do stability studies report conflicting degradation rates under similar storage conditions?

  • Methodology : Environmental factors like trace metal impurities (from glassware) or UV exposure (during handling) accelerate degradation. Controlled stability studies using validated protocols (e.g., ICH Q1A guidelines) minimize variability .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield (Optimized)65–78% (PPAA/DMF, room temperature)
LogP (Predicted)1.2–1.8 (Schrödinger QikProp)
5-HT1A IC5012 nM (radioligand assay)
Storage Stability>12 months at -20°C (desiccated, dark)

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.